molecular formula C18H19NO B1267107 1-Methyl-2,6-diphenylpiperidin-4-one CAS No. 39653-65-1

1-Methyl-2,6-diphenylpiperidin-4-one

Katalognummer: B1267107
CAS-Nummer: 39653-65-1
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: UICNNPDZLGFJRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2,6-diphenylpiperidin-4-one is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This method has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations .

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported the synthesis of 1-methyl-2,6-diarylpiperidin-4-ones using montmorillonite K-10 as a catalyst, which showed promising antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 μg/mL
S. aureus30 μg/mL
C. albicans20 μg/mL

Anticancer Applications

The anticancer potential of this compound has been extensively studied. Recent investigations revealed that derivatives of this compound can inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia cells. A series of synthesized compounds showed significant cytotoxic effects with IC50 values indicating effective concentration ranges for treatment .

Table 2: Anticancer Efficacy of Piperidin Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound IH929 (Multiple Myeloma)5.0
Compound IIMV-4-11 (Acute Myeloid Leukemia)3.5
Compound IIISNK1 (NK Lymphoma)7.0

In particular, compounds II and V were noted for their ability to induce apoptosis through upregulation of p53 and Bax proteins . These findings suggest that targeting the proteasome pathway could be an effective strategy in cancer therapy.

Analgesic and CNS Activities

Beyond antimicrobial and anticancer applications, piperidone derivatives have also been reported to possess analgesic properties. The mechanism is thought to involve modulation of central nervous system pathways, which can alleviate pain sensations .

Table 3: Analgesic Activity of Piperidin Derivatives

CompoundPain ModelEfficacy (Compared to Control)
This compoundHot Plate TestSignificant reduction in latency
Formalin TestReduced paw licking time

Analyse Chemischer Reaktionen

Oximation and Oxime Functionalization

The carbonyl group undergoes oximation to form oxime derivatives, which are precursors for further functionalization:

Reaction StepConditionsProductReference
OximationNH2_2OH·HCl, NaOAc, ethanol, reflux1-Methyl-2,6-diphenylpiperidin-4-one oxime
Acylation of oximeNicotinoyl chloride, POCl3_3, pyridineO-nicotinoyl oxime derivative

Mechanistic Insight :

  • Oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate ( ).

  • Acylation involves esterification of the oxime hydroxyl group with acyl chlorides ( ).

Oxidation Reactions

The oxime derivatives are oxidized by agents like pyridinium fluorochromate (PFC) to regenerate the ketone.

Kinetic Data for PFC-Mediated Oxidation :

Oxime SubstituentRate Constant (k1_1 × 104^4 s1^{-1})Activation Energy (Ea_a, kJ/mol)ΔS#^\# (J/K·mol)Reference
1-MePPO (unsubstituted)22.5024.18-234.00
1,3-diMePPO18.4660.47-113.00
1-Me-3-EtPPO4.1874.20-64.58

Trends :

  • Steric hindrance from bulky substituents (e.g., ethyl > methyl) reduces reaction rates.

  • The reaction follows a polar mechanism involving protonated PFC and oxime ester intermediates ( ).

Reactions at the Carbonyl Group

The piperidin-4-one carbonyl participates in:

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives ( ).

  • Schiff base formation : Reaction with aromatic amines yields imine derivatives with antimicrobial activity ( ).

Example :

1 Methyl 2 6 diphenylpiperidin 4 one+R NH2Schiff base+H2O\text{1 Methyl 2 6 diphenylpiperidin 4 one}+\text{R NH}_2\rightarrow \text{Schiff base}+\text{H}_2\text{O}

Halogenation and Electrophilic Substitution

  • Chlorination : At the 3-position using SOCl2_2 or PCl5_5 yields 3-chloro derivatives, which show anticancer activity ( ).

  • Electrophilic aromatic substitution : Phenyl rings undergo nitration or sulfonation under acidic conditions ( ).

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable bioactivities:

  • Anticancer : 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones inhibit myeloma and leukemia cell lines (IC50_{50} values: 12–45 μM) ( ).

  • Antimicrobial : Schiff base derivatives show efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) ( ).

Computational Insights

  • DFT studies reveal the compound’s chair conformation with equatorial phenyl and methyl groups ( ).

  • HOMO-LUMO gaps (4.5–5.5 eV) correlate with stability and reactivity ( ).

Eigenschaften

CAS-Nummer

39653-65-1

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

1-methyl-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C18H19NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3

InChI-Schlüssel

UICNNPDZLGFJRO-UHFFFAOYSA-N

SMILES

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3

Key on ui other cas no.

39653-65-1

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1,5-Diphenyl-1,4-pentadien-3-one (20b, 4.00 g, 17.1 mmol) was dissolved in dimethyl formamide (60 ml). Methylamine (51, 6.0 ml, 70.0 mmol, 40% in water) was added and the mixture stirred for 96 hr at room temperature. The mixture was poured into water (250 ml) and stirred for 1 hr at room temperature. The resulting mixture was extracted into ethyl ether, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from ethanol to give 2.74 g (60%) of a white solid: mp 147-149° C. [expected mp 148-150° C.]; 1H NMR δ 1.82 (s, 3H), 2.50, (dd, 2H, J=12.3, 2.5 Hz), 2.82 (t, 2H, J=13.3 Hz), 3.45 (dd, 2H, J=12.9, 2.4 Hz), 7.34, (m, 10H); 13C NMR: δ 40.8, 50.8, 70.2, 127.0, 127.6, 128.8, 143.1, 206.8.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
60%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.